molecular formula C9H7Cl B6159441 1-chloro-2-ethynyl-3-methylbenzene CAS No. 2228993-04-0

1-chloro-2-ethynyl-3-methylbenzene

Cat. No. B6159441
CAS RN: 2228993-04-0
M. Wt: 150.6
InChI Key:
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Description

1-chloro-2-ethynyl-3-methylbenzene is a chlorinated benzene derivative . It has a molecular weight of 150.61 . The IUPAC name for this compound is 2-chloro-1-ethynyl-3-methylbenzene .


Synthesis Analysis

The synthesis of benzene derivatives like 1-chloro-2-ethynyl-3-methylbenzene often involves electrophilic aromatic substitution . This is a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-chloro-2-ethynyl-3-methylbenzene can be represented by the InChI code: 1S/C9H7Cl/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3 . This compound is a liquid at room temperature .


Chemical Reactions Analysis

Benzene derivatives like 1-chloro-2-ethynyl-3-methylbenzene can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring .


Physical And Chemical Properties Analysis

1-chloro-2-ethynyl-3-methylbenzene is a liquid at room temperature . It has a molecular weight of 150.61 . The InChI code for this compound is 1S/C9H7Cl/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3 .

Scientific Research Applications

Molybdenum-mediated Cyclocarbonylation
Cyclocarbonylation of ethynyl- and allenylbenzene moieties, similar to 1-chloro-2-ethynyl-3-methylbenzene, has been demonstrated using molybdenum carbonyl reagents, yielding bicyclic ketones with high efficiency. This reaction highlights the potential use of such compounds in synthesizing complex organic structures with applications in pharmaceuticals and materials science (Datta & Liu, 2005).

Thermodynamic Properties
The thermodynamic properties of chloroalkylbenzene mixtures, which include compounds structurally related to 1-chloro-2-ethynyl-3-methylbenzene, have been studied to understand their behavior in mixtures. Such research aids in refining processes in the chemical industry and in the design of materials with specific thermal properties (Marongiu et al., 2007).

Isotopic Abundance in Chemical Synthesis
Studies on isotopic abundance ratios in chloronitrobenzene derivatives, akin to 1-chloro-2-ethynyl-3-methylbenzene, offer insights into the effects of biofield energy treatments on chemical compounds. Such investigations could lead to novel methods for modifying the physicochemical and thermal properties of materials, with potential applications in the synthesis of industrially significant chemicals (Trivedi et al., 2016).

Synthesis of NMDA Receptor Antagonists
The synthesis process of NMDA receptor antagonists from chloromethylbenzene derivatives demonstrates the relevance of compounds like 1-chloro-2-ethynyl-3-methylbenzene in medicinal chemistry. Such research contributes to developing therapeutic agents for neurological disorders (Xun & Qing-ping, 2004).

Vaporization Enthalpies of Halogen-substituted Methylbenzenes
Research on the vaporization enthalpies of halogen-substituted methylbenzenes provides essential data for understanding the volatility and thermal stability of compounds related to 1-chloro-2-ethynyl-3-methylbenzene. This information is crucial for their application in various industrial processes and material design (Verevkin et al., 2014).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-2-ethynyl-3-methylbenzene involves the addition of an ethynyl group and a chlorine atom to a methyl-substituted benzene ring.", "Starting Materials": [ "3-methylphenol", "sodium hydroxide", "acetylene", "hydrochloric acid", "copper(I) chloride" ], "Reaction": [ "Step 1: 3-methylphenol is treated with sodium hydroxide to form the corresponding sodium salt.", "Step 2: Acetylene is reacted with the sodium salt of 3-methylphenol to form 1-ethynyl-3-methylbenzene.", "Step 3: 1-ethynyl-3-methylbenzene is treated with hydrochloric acid and copper(I) chloride to form 1-chloro-2-ethynyl-3-methylbenzene." ] }

CAS RN

2228993-04-0

Product Name

1-chloro-2-ethynyl-3-methylbenzene

Molecular Formula

C9H7Cl

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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